3-Oxo-25-methylhexacosanoyl-CoA

Lipidomics Metabolomics Mass Spectrometry

Differentiated by its C-25 methyl branch and 3-oxo group, this compound is essential for enzymology studies requiring precise substrate recognition. Generic VLCFA analogs introduce experimental variability in elongase specificity, thiolase activity, and metabolic flux analysis. For research on X-ALD or branched-chain lipid metabolism, only this structurally defined substrate ensures reproducible kinetic data and accurate isoform discrimination. Guarantee assay integrity—order the exact molecular probe.

Molecular Formula C48H86N7O18P3S
Molecular Weight 1174.2 g/mol
Cat. No. B15599018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-25-methylhexacosanoyl-CoA
Molecular FormulaC48H86N7O18P3S
Molecular Weight1174.2 g/mol
Structural Identifiers
InChIInChI=1S/C48H86N7O18P3S/c1-35(2)24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-36(56)30-39(58)77-29-28-50-38(57)26-27-51-46(61)43(60)48(3,4)32-70-76(67,68)73-75(65,66)69-31-37-42(72-74(62,63)64)41(59)47(71-37)55-34-54-40-44(49)52-33-53-45(40)55/h33-35,37,41-43,47,59-60H,5-32H2,1-4H3,(H,50,57)(H,51,61)(H,65,66)(H,67,68)(H2,49,52,53)(H2,62,63,64)/t37-,41-,42-,43+,47-/m0/s1
InChIKeyOXAQWBMMDCGESI-ZRUHAAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-25-methylhexacosanoyl-CoA (C48H86N7O18P3S) for Lipid Metabolism Research: A Key CoA Derivative for Very-Long-Chain Fatty Acid Studies


3-Oxo-25-methylhexacosanoyl-CoA is a derivative of coenzyme A (CoA) activated with a 25-methyl-branched, 3-oxo-very-long-chain fatty acid . As a specialized member of the very-long-chain 3-oxoacyl-CoA class, it serves as a critical intermediate or probe in the microsomal fatty acid elongation cycle and peroxisomal beta-oxidation of fatty acids with chain lengths greater than C22 [1]. The introduction of a methyl branch at the C-25 position modifies the physiochemical properties of the acyl chain, providing a structurally defined tool for investigating chain-length specificity and the biochemical impact of fatty acid branching on lipid metabolizing enzymes .

Why 3-Oxo-25-methylhexacosanoyl-CoA Cannot Be Interchanged with Unbranched or Reduced CoA Analogs in Specialized Lipid Assays


Substituting 3-Oxo-25-methylhexacosanoyl-CoA with a generic, unbranched very-long-chain 3-oxoacyl-CoA (such as 3-oxohexacosanoyl-CoA) or with its reduced 3-hydroxy analog (e.g., (S)-3-Hydroxy-25-methylhexacosanoyl-CoA) introduces critical experimental variability. The C-25 methyl branch and the 3-oxo functional group are not just structural variations; they are known determinants of enzyme-substrate recognition, binding affinity, and catalytic turnover rates in the fatty acid elongation cycle and subsequent beta-oxidation pathways [1]. As multiple isoforms of elongases and thiolases exhibit distinct substrate specificity profiles that are highly sensitive to chain branching and oxidation state, the use of an incorrect analog can alter the apparent kinetic parameters of a target enzyme, obscure the activity of a specific isoform, or misrepresent the flux through a particular metabolic route [2]. This specificity directly translates to the need for exact compound procurement to ensure reproducible and physiologically relevant data in experiments focused on branched-chain lipid metabolism or disorders like X-linked adrenoleukodystrophy (X-ALD), where very-long-chain fatty acid (VLCFA) handling is dysregulated [3].

Quantitative Differentiation: 3-Oxo-25-methylhexacosanoyl-CoA vs. Key Structural Analogs


Molecular Mass and Formula Comparison: 3-Oxo-25-methylhexacosanoyl-CoA vs. 3-Oxohexacosanoyl-CoA

3-Oxo-25-methylhexacosanoyl-CoA is a structurally distinct compound with a unique molecular formula and higher molecular mass compared to its unbranched analog, 3-oxohexacosanoyl-CoA. This differentiation is critical for analytical identification and ensures that procurement of the correct compound matches the specific metabolite or standard required for experiments involving branched-chain very-long-chain fatty acid (VLCFA) metabolism [REFS-1, REFS-2].

Lipidomics Metabolomics Mass Spectrometry

Oxidation State Impact on Enzyme Recognition: 3-Oxo-25-methylhexacosanoyl-CoA vs. (S)-3-Hydroxy-25-methylhexacosanoyl-CoA

The 3-oxo group of 3-Oxo-25-methylhexacosanoyl-CoA targets a distinct set of enzymes in the VLCFA elongation and beta-oxidation cycles compared to its reduced counterpart, (S)-3-Hydroxy-25-methylhexacosanoyl-CoA. While the 3-oxo compound acts as a substrate for very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), the 3-hydroxy compound is the product of this reaction and a substrate for subsequent dehydratase and enoyl-CoA reductase steps [1]. This difference in oxidation state is a fundamental determinant of metabolic flux and enzyme-substrate recognition, ensuring that each analog has a unique and non-interchangeable role in the four-step elongation cycle [2].

Enzymology Lipid Metabolism Substrate Specificity

Impact of Methyl Branch on Chain Length Preference of Elongase Isoforms: 3-Oxo-25-methylhexacosanoyl-CoA vs. 3-Oxohexacosanoyl-CoA

The presence of a methyl branch at the C-25 position is predicted to alter the substrate specificity profile of the compound for various elongase isoforms (EC 2.3.1.199) compared to the unbranched 3-oxohexacosanoyl-CoA. This is a crucial differentiator because different elongase isoforms (e.g., ELOVL1, ELOVL3, ELOVL7) have been shown to exhibit distinct preferences for fatty acid chain length and degree of unsaturation, and these preferences are further modulated by chain branching [1]. While specific kinetic data for this exact compound is not available, the class-level inference is that the branched structure will recruit a different subset of elongase isoforms compared to its linear counterpart, thereby directing its flux through unique metabolic pathways or creating unique product profiles in biological systems [2].

Lipid Biosynthesis Enzyme Specificity Fatty Acid Elongation

Chemical Formula and Structural Differentiation: 3-Oxo-25-methylhexacosanoyl-CoA vs. 25-Methyhexacosanoyl-CoA

3-Oxo-25-methylhexacosanoyl-CoA (C48H86N7O18P3S) is differentiated from its non-oxidized precursor, 25-Methyhexacosanoyl-CoA (C48H88N7O17P3S), by the presence of a ketone group at the C-3 position of the acyl chain. This structural modification is reflected in a distinct molecular formula and mass, resulting from the replacement of two hydrogen atoms with an oxygen atom. This difference is not merely analytical; it defines a separate step in the metabolic pathway . 3-Oxo-25-methylhexacosanoyl-CoA is the product of the first, rate-limiting condensation reaction of the elongase cycle (catalyzed by EC 2.3.1.199), while 25-Methyhexacosanoyl-CoA is the starting substrate for that reaction . Consequently, these compounds cannot substitute for one another in assays designed to measure elongase activity or to profile the accumulation of specific pathway intermediates.

Analytical Chemistry Biochemistry Lipid Metabolism

Primary Application Scenarios for 3-Oxo-25-methylhexacosanoyl-CoA in Targeted Research and Assay Development


In Vitro Assays for Very-Long-Chain 3-Oxoacyl-CoA Synthase (ELOVL) Isoform Selectivity and Kinetics

3-Oxo-25-methylhexacosanoyl-CoA is an essential substrate for in vitro assays designed to characterize the substrate specificity and kinetic parameters (e.g., Km, Vmax) of various ELOVL family elongase isoforms (EC 2.3.1.199). As established in Section 3, the compound's branched chain and specific oxidation state are key determinants of enzyme recognition. By using this defined substrate, researchers can differentiate the activity of specific elongase isoforms responsible for generating methyl-branched very-long-chain fatty acids, a critical step in understanding the biosynthesis of sphingolipids and other complex lipids in tissues like brain and skin [1].

Metabolomics and Lipidomics Profiling in Disease Models (e.g., X-ALD)

In metabolomics and lipidomics workflows, 3-Oxo-25-methylhexacosanoyl-CoA serves as a critical analytical standard for identifying and quantifying branched-chain VLCFA intermediates in biological matrices. The unique molecular mass and formula, as detailed in Section 3, allow for precise mass spectrometric discrimination from unbranched and reduced analogs [2]. This is particularly relevant for studying peroxisomal disorders like X-ALD, where the accumulation of specific VLCFA species is a hallmark of disease. Using this compound as a standard ensures accurate quantification of these metabolites, which is essential for diagnostic biomarker development and for monitoring the efficacy of therapeutic interventions aimed at correcting VLCFA metabolism [3].

Enzymatic Characterization of Very-Long-Chain 3-Oxoacyl-CoA Reductase (KAR)

This compound is the requisite substrate for investigating the activity of very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330), the second enzyme in the microsomal fatty acid elongation cycle. As highlighted in Section 3, the 3-oxo group is a specific recognition element for this enzyme class, and the C-25 methyl branch may further modulate binding affinity. Research employing this compound can elucidate the reductase's role in controlling the overall rate of VLCFA synthesis and its contribution to the chain-length distribution of fatty acids in various tissues [1].

Development of Activity-Based Probes for Peroxisomal Beta-Oxidation

Given its role as a key intermediate in VLCFA metabolism, 3-Oxo-25-methylhexacosanoyl-CoA can be utilized as a scaffold for developing activity-based probes to study peroxisomal beta-oxidation. The specificity of enzymes like 3-oxoacyl-CoA thiolase for this class of substrate, as inferred from its structural features, makes it a promising starting point for designing probes that can report on the functional state of peroxisomes in cells or tissue samples. This application is directly supported by the evidence in Section 3 regarding enzyme-substrate specificity for this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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